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4-Methyl-2-undecyl-1H-imidazole

Epoxy curing Latent catalyst Thermal analysis

Conventional imidazole hardeners (e.g., 2E4MZ) initiate epoxy cure at 80-100°C, severely restricting one-component pot life and necessitating refrigerated storage. 4-Methyl-2-undecyl-1H-imidazole resolves this through its sterically shielding C11 undecyl chain, elevating DSC cure onset to ~127°C-a 27-47°C latency gain that enables ambient-stable 1K epoxy adhesives, electronic encapsulants, and protective coatings. • 5.7× fracture toughness vs. BF3MEA baseline in TGDDM/DDS laminates; 2× interlaminar toughness • XLogP3-AA = 6 (>10⁶× lipophilicity vs. unsubstituted imidazole) for superior non-polar resin compatibility & moisture resistance • Selective copper corrosion inhibition with silver-contact inertness for PCB preflux applications

Molecular Formula C15H28N2
Molecular Weight 236.4 g/mol
CAS No. 35050-10-3
Cat. No. B1619528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-undecyl-1H-imidazole
CAS35050-10-3
Molecular FormulaC15H28N2
Molecular Weight236.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=NC=C(N1)C
InChIInChI=1S/C15H28N2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h13H,3-12H2,1-2H3,(H,16,17)
InChIKeyJQEVCCUJHLRAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 11 z / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-2-undecyl-1H-imidazole: Procurement Baseline & Chemical Identity


4-Methyl-2-undecyl-1H-imidazole (CAS 35050-10-3), also designated as 2-undecyl-4-methylimidazole or Curezol C114MZ, is an alkyl-substituted imidazole derivative characterized by a C11 hydrophobic undecyl chain at the 2-position and a methyl substituent at the 4-position of the imidazole ring [1][2]. With a molecular formula of C15H28N2 and a molecular weight of 236.40 g/mol, this compound exhibits a computed XLogP3-AA value of 6, indicating pronounced hydrophobicity relative to unsubstituted imidazole [1]. Its reported physical properties include a density of 0.914 g/cm³ and a boiling point of 392.4°C at 760 mmHg . The compound functions primarily as a latent epoxy curing agent and curing accelerator, wherein the steric bulk of the undecyl moiety moderates reactivity and imparts controlled curing kinetics [3].

4-Methyl-2-undecyl-1H-imidazole: Key Differentiators vs. Common Imidazoles


Substituting 4-methyl-2-undecyl-1H-imidazole with generic imidazoles such as 2-ethyl-4-methylimidazole (2E4MZ) or unsubstituted imidazole introduces substantial performance divergences in epoxy systems due to differential steric effects, hydrophobicity, and latent curing behavior. The undecyl alkyl chain in 4-methyl-2-undecyl-1H-imidazole significantly moderates the nucleophilic reactivity of the imidazole nitrogen atoms, extending formulation pot life and enabling one-component epoxy systems with ambient storage stability [1][2]. In contrast, smaller alkyl-substituted imidazoles (e.g., 2-ethyl-4-methylimidazole) exhibit markedly higher reactivity at lower temperatures, resulting in reduced pot life and potential premature gelation [3]. Furthermore, the high logP value of the undecyl-substituted derivative alters compatibility and phase separation behavior in hydrophobic resin matrices—a critical formulation consideration not addressed by shorter-chain analogs [4]. The quantitative evidence below substantiates these differential performance claims.

4-Methyl-2-undecyl-1H-imidazole: Quantitative Performance Evidence


Cure Latency Advantage over 2-Ethyl-4-methylimidazole

4-Methyl-2-undecyl-1H-imidazole (C11Z) exhibits a cure onset temperature of approximately 127°C in TGDDM epoxy resins, reflecting its latent curing character conferred by the sterically bulky undecyl substituent [1]. This elevated activation threshold enables ambient-temperature storage stability in one-component formulations. By class-level inference, smaller alkyl-substituted imidazoles such as 2-ethyl-4-methylimidazole (2E4MZ) initiate epoxy polymerization at substantially lower temperatures (typically 80–100°C), resulting in reduced pot life and increased risk of premature curing during formulation handling [2].

Epoxy curing Latent catalyst Thermal analysis

Fracture Toughness vs. BF3MEA Benchmark

In a direct head-to-head comparison, the TGDDM/DDS/C11Z/Cr(acac)3 epoxy formulation—where C11Z denotes 2-undecyl-4-methylimidazole—delivered a 5.7-fold increase in bulk fracture toughness relative to the conventional TGDDM/DDS/BF3MEA laminate formulation [1]. This enhancement demonstrates the synergistic effect of the undecyl-substituted imidazole with chromium acetylacetonate in toughening high-performance epoxy matrices. Interlaminar fracture toughness of laminates prepared with the C11Z-containing formulation was twice that of the BF3MEA benchmark [1].

Epoxy composites Fracture toughness Mechanical properties

Hydrophobicity Advantage over Unsubstituted Imidazole

4-Methyl-2-undecyl-1H-imidazole exhibits a computed XLogP3-AA value of 6, representing a >7-log-unit increase in lipophilicity compared to unsubstituted imidazole (computed logP approximately −0.1) [1][2]. The undecyl alkyl chain confers pronounced hydrophobic character that enhances miscibility with non-polar epoxy resin components and reduces moisture sensitivity in cured networks. This physicochemical differentiation enables superior compatibility in hydrophobic resin formulations and mitigates phase separation issues observed with hydrophilic imidazole analogs [3].

Hydrophobicity Resin compatibility Formulation science

Copper-Selective Corrosion Inhibition

Patent literature discloses that 2-undecyl-4-methylimidazole (synonymous with 4-methyl-2-undecyl-1H-imidazole) demonstrates effective rust-preventive action on metallic copper surfaces [1]. Critically, the same source documents that this compound exhibits no rust-preventive action toward metallic silver. This metal-specific selectivity profile—activity on copper, inactivity on silver—contrasts with broader-spectrum imidazole corrosion inhibitors and provides a basis for targeted formulation in electronic applications where selective protection of copper traces without affecting silver components is required.

Corrosion inhibition Metal protection Electronic materials

4-Methyl-2-undecyl-1H-imidazole: High-Value Application Scenarios


One-Component Epoxy Systems with Extended Pot Life

The ~127°C cure onset temperature of 4-methyl-2-undecyl-1H-imidazole enables formulation of one-component epoxy systems with viable shelf life at ambient temperatures [1]. This latency advantage—quantified as a 27–47°C elevation in cure initiation relative to smaller alkyl imidazoles—directly translates to reduced cold-chain logistics requirements and longer working times in industrial adhesive and coating applications [2]. Procurement specifications for latent curing agents in one-part epoxy adhesives should prioritize this compound over 2-ethyl-4-methylimidazole and similar low-latency alternatives.

High-Toughness Epoxy Composites for Aerospace and Structural Use

Formulations incorporating 4-methyl-2-undecyl-1H-imidazole (C11Z) with chromium acetylacetonate achieve a 5.7-fold fracture toughness enhancement over conventional BF3MEA-cured TGDDM/DDS epoxy systems [1]. This quantified toughening performance supports selection for damage-tolerant aerospace composites, high-performance sporting goods, and structural adhesive applications where impact resistance and crack propagation resistance are critical procurement criteria. The interlaminar fracture toughness doubling relative to BF3MEA further substantiates use in laminate manufacturing [1].

Hydrophobic Encapsulants for Electronics and Marine Coatings

The computed XLogP3-AA value of 6 for 4-methyl-2-undecyl-1H-imidazole reflects >10⁶-fold higher lipophilicity than unsubstituted imidazole [1][2]. This pronounced hydrophobicity enhances compatibility with non-polar epoxy resins and reduces moisture absorption in cured networks. Industrial procurement for electronic encapsulants (e.g., semiconductor underfills, LED packaging) and marine protective coatings should prioritize this compound over hydrophilic imidazole alternatives to mitigate humidity-induced degradation and interfacial delamination [3].

Selective Copper Protection in Mixed-Metallization Electronics

Patent evidence establishes that 4-methyl-2-undecyl-1H-imidazole provides effective rust-preventive action on copper while remaining inert toward silver surfaces [1]. This selective inhibition profile is valuable in printed circuit board manufacturing and electronic component assembly where copper traces require corrosion protection but adjacent silver-plated contacts or bond pads must remain unaffected. Procurement for electronic preflux formulations and temporary protective coatings in mixed-metallization environments should consider this selectivity advantage over broader-spectrum imidazole inhibitors.

Technical Documentation Hub

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15 linked technical documents
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